

Physical and chemical properties of Porantherine

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Porantherine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porantherine is a polycyclic alkaloid first isolated from the Australian plant Poranthera corymbosa. Its intricate tetracyclic structure has made it a compelling target for total synthesis, leading to the development of innovative synthetic strategies. This document provides a detailed overview of the known physical and chemical properties of **Porantherine**, along with methodologies for its chemical synthesis. While specific biological activities and signaling pathways remain largely unexplored in publicly available literature, this guide consolidates the existing chemical knowledge to support further research and drug development efforts.

Physical and Chemical Properties

The empirical data for several physical properties of **Porantherine**, such as melting point, boiling point, and solubility, are not readily available in the surveyed literature. The data presented below are based on computational predictions from chemical databases and information from foundational synthetic chemistry papers.

General Properties



Property	Value	Source
Molecular Formula	C15H23N	[1]
Molecular Weight	217.35 g/mol	[1]
IUPAC Name	(1S,4R,7S,9R)-9-methyl-8- azatetracyclo[5.5.3.0 ¹ , ⁸ .0 ⁴ , ⁹]pe ntadec-5-ene	[1]
CAS Number	33529-61-2	[1]

Computed Physical Properties

The following physical properties have been computationally predicted and are provided for estimation purposes. Experimental verification is required for confirmation.

Property	Predicted Value	Source
XLogP3	3.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]
Exact Mass	217.183049738 Da	[1]
Monoisotopic Mass	217.183049738 Da	[1]
Topological Polar Surface Area	3.2 Ų	[1]
Heavy Atom Count	16	[1]

Spectral Data

Detailed experimental spectral data for **Porantherine** are reported in the primary literature describing its synthesis. Researchers should consult these publications for the full spectra.

• ¹H NMR: Data available in the full-text publications of its total synthesis.

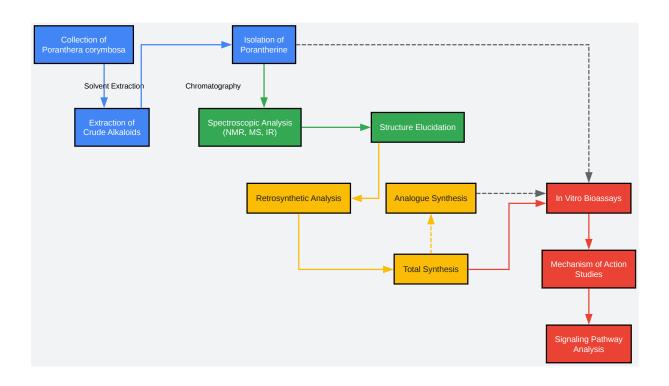


- 13C NMR: Data available in the full-text publications of its total synthesis.
- Infrared (IR) Spectroscopy: Data available in the full-text publications of its total synthesis.
- Mass Spectrometry (MS): Data available in the full-text publications of its total synthesis.

Biological Activity and Signaling Pathways

As of the latest review of available literature, specific pharmacological studies, mechanisms of action, and defined signaling pathways for **Porantherine** have not been extensively reported. The biological activity of the plant from which it is derived, Poranthera corymbosa, and related species suggests potential areas for future investigation, including antioxidant and cytotoxic properties. However, these activities are from crude extracts and have not been specifically attributed to **Porantherine**.

Due to the lack of specific data on **Porantherine**'s signaling pathways, a generalized workflow for natural product discovery and development is presented below. This workflow illustrates the logical progression from isolation to potential therapeutic application, a path that **Porantherine** research could follow.





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A generalized workflow for natural product discovery and development.

Experimental Protocols

Detailed experimental protocols for the isolation of **Porantherine** from its natural source are not readily available in the surveyed literature. However, several total syntheses of **Porantherine** have been published, providing robust protocols for its chemical preparation. The methodologies from two seminal syntheses are outlined below.

Total Synthesis of (±)-Porantherine (Corey and Balanson, 1974)

The first total synthesis of (±)-**Porantherine** was reported by E. J. Corey and Richard D. Balanson in 1974. This synthesis is notable for its biomimetic approach. The detailed experimental procedures, including reaction conditions, purification methods, and characterization of intermediates, are provided in their full communication.

Key Stages of the Synthesis:

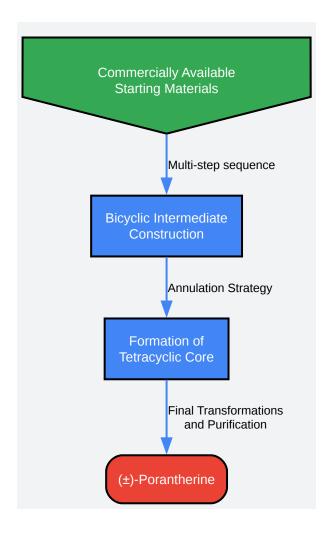
- Construction of a key bicyclic intermediate.
- Annulation to form the tetracyclic core of **Porantherine**.
- Stereochemical control to achieve the desired isomer.

For the complete, detailed protocol, please refer to:

Corey, E. J.; Balanson, R. D. J. Am. Chem. Soc. 1974, 96 (20), 6516–6517.

The workflow for this synthetic approach can be visualized as follows:





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A simplified workflow of the Corey and Balanson total synthesis.

Stereorational Total Synthesis of (±)-Porantherine (Stevens and Ryckman, 1987)

Robert V. Stevens and David M. Ryckman reported a stereorational total synthesis of (±)-**Porantherine** in 1987. Their approach provided a different strategy for constructing the complex polycyclic system. The full paper details the experimental conditions for each step.

Key Features of the Synthesis:

- A distinct approach to the construction of the core ring system.
- Focus on stereochemical control throughout the synthesis.



For the complete, detailed protocol, please refer to:

Stevens, R. V.; Ryckman, D. M. J. Am. Chem. Soc. 1987, 109 (16), 4940–4948.

Conclusion

Porantherine remains a molecule of significant interest to the synthetic chemistry community due to its challenging architecture. While its physical and chemical properties have been characterized through its synthesis, a significant gap exists in the understanding of its biological activity and potential therapeutic applications. The synthetic routes established by pioneers like Corey and Stevens provide a solid foundation for producing **Porantherine** and its analogues for future pharmacological screening and mechanism of action studies. This guide serves as a foundational resource for researchers aiming to explore the untapped potential of this intriguing natural product.

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